molecular formula C12H20FN B2537079 (1R)-1-(3-Fluoro-1-adamantyl)ethanamine CAS No. 2248215-82-7

(1R)-1-(3-Fluoro-1-adamantyl)ethanamine

Cat. No.: B2537079
CAS No.: 2248215-82-7
M. Wt: 197.297
InChI Key: CMKAZSVBLPTEMY-AAWJQDODSA-N
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Description

(1R)-1-(3-Fluoro-1-adamantyl)ethanamine is a chemical compound characterized by the presence of a fluorine atom attached to an adamantane structure, which is further connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Fluoro-1-adamantyl)ethanamine typically involves the introduction of a fluorine atom into the adamantane structure, followed by the attachment of the ethanamine group. One common method involves the fluorination of 1-adamantylamine using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The resulting 3-fluoro-1-adamantylamine is then subjected to reductive amination with an appropriate aldehyde or ketone to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Fluoro-1-adamantyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

(1R)-1-(3-Fluoro-1-adamantyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Fluoro-1-adamantyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The adamantane structure provides stability and rigidity, facilitating the compound’s interaction with the active site of the target molecule. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    3-Fluoro-1-adamantanol: Contains a hydroxyl group instead of an ethanamine group.

    1-(3-Fluoro-1-adamantyl)ethanol: Similar structure but with an alcohol group instead of an amine.

Uniqueness

(1R)-1-(3-Fluoro-1-adamantyl)ethanamine is unique due to the presence of both the fluorine atom and the ethanamine group, which confer distinct chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1R)-1-(3-fluoro-1-adamantyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FN/c1-8(14)11-3-9-2-10(4-11)6-12(13,5-9)7-11/h8-10H,2-7,14H2,1H3/t8-,9?,10?,11?,12?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKAZSVBLPTEMY-AAWJQDODSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)(C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C12CC3CC(C1)CC(C3)(C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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